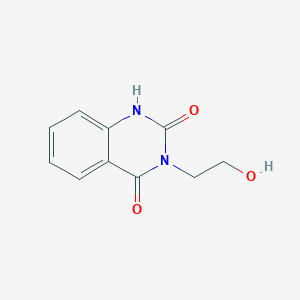

3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

3-(2-hydroxyethyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-6-5-12-9(14)7-3-1-2-4-8(7)11-10(12)15/h1-4,13H,5-6H2,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUNWRHRAQZLNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152968 | |

| Record name | 3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207-75-6 | |

| Record name | 3-(2-Hydroxyethyl)-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-hydroxyethyl)-1H,3H-quinazoline-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-Hydroxyethyl)-2,4(1H,3H)-quinazolinedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6Y7JRT9PM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione, a derivative of the versatile quinazoline-2,4(1H,3H)-dione scaffold. This document collates available data on its physicochemical characteristics, synthesis, and potential biological activities, with a focus on its relevance to pharmaceutical research and development. The quinazoline-2,4(1H,3H)-dione core is a "privileged structure" in medicinal chemistry, known to impart a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide aims to be a foundational resource for researchers investigating this compound and its potential therapeutic applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological data. The available data, including experimentally determined and predicted values, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₃ | - |

| Molecular Weight | 206.20 g/mol | - |

| CAS Number | 5403-95-2 | - |

| Melting Point | 195-197 °C (for the chloro- precursor) | |

| Density (Predicted) | 1.358 g/cm³ (for the chloro- precursor) | |

| pKa (Predicted) | 12.67 ± 0.20 | |

| LogP (Predicted) | ~1.2 | [3] |

| Water Solubility | High (enhanced by the polar hydroxyethyl group) | [3] |

| Bioavailability (in silico) | >80% (predicted for 3-substituted derivatives) | [3] |

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes developed for N-substituted quinazolinediones.

Synthetic Workflow

A common approach involves the reaction of an anthranilic acid derivative with a suitable reagent to form the heterocyclic core, followed by or concurrent with the introduction of the 2-hydroxyethyl side chain.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione and its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known mechanisms of action for the quinazoline-2,4(1H,3H)-dione scaffold. Direct experimental data on the specific compound, 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione, is limited in the public domain. The information presented herein is aggregated from studies on structurally related derivatives and is intended to guide future research and hypothesis testing for the compound of interest.

Introduction

The quinazoline-2,4(1H,3H)-dione core is a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1][2] This class of compounds has demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive effects.[2][3][4] The therapeutic diversity of these derivatives stems from their ability to interact with a wide array of biological targets, thereby modulating multiple cellular signaling pathways. This technical guide synthesizes the current understanding of the mechanisms of action attributed to quinazoline-2,4(1H,3H)-dione derivatives, providing a foundational framework for investigating the specific properties of this compound.

Core Mechanisms of Action of Quinazoline-2,4(1H,3H)-dione Derivatives

The biological effects of quinazoline-2,4(1H,3H)-dione derivatives are multifaceted, with different analogs exhibiting distinct target specificities. The primary mechanisms of action can be broadly categorized into enzymatic inhibition and modulation of cellular signaling pathways.

Enzyme Inhibition

A significant number of quinazoline-2,4(1H,3H)-dione derivatives exert their therapeutic effects through the inhibition of key enzymes implicated in disease pathogenesis.

-

Tyrosine Kinase Inhibition: Several derivatives have been identified as potent inhibitors of tyrosine kinases, which are critical regulators of cellular growth, proliferation, and differentiation. Notably, some analogs act as dual inhibitors of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which play crucial roles in tumor angiogenesis and metastasis.[2]

-

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are involved in DNA repair and are validated targets in oncology. Certain quinazoline-2,4(1H,3H)-dione derivatives have been shown to inhibit these enzymes, potentially leading to synthetic lethality in cancer cells with deficient DNA repair mechanisms.[1]

-

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in epigenetic regulation. Inhibition of HDACs, such as HDAC6, by quinazoline-2,4(1H,3H)-dione derivatives can lead to changes in gene expression, resulting in anti-tumor effects.[1]

-

Carbonic Anhydrase Inhibition: Some derivatives have shown inhibitory activity against human carbonic anhydrase (hCA) isoforms IX and XII, which are involved in tumor progression and pH regulation in the tumor microenvironment.[1]

-

Sodium-Hydrogen Exchanger (NHE-1) Inhibition: Guanidine-containing derivatives of quinazoline-2,4(1H,3H)-dione have been identified as inhibitors of NHE-1, a membrane protein involved in intracellular pH regulation.[5][6] This inhibition has been linked to anti-inflammatory and cardioprotective effects.[5][6]

-

Bacterial Gyrase and Topoisomerase IV Inhibition: In the realm of infectious diseases, certain quinazoline-2,4(1H,3H)-dione derivatives have been designed as inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[3][7]

-

MutT Homologue 1 (MTH1) Inhibition: Some 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential inhibitors of MTH1, an enzyme that prevents the incorporation of damaged nucleotides into DNA, thereby suggesting a role in cancer therapy.[8]

Modulation of Signaling Pathways

Quinazoline-2,4(1H,3H)-dione derivatives can significantly impact cellular function by modulating key signaling cascades.

-

Wnt Signaling Pathway: The Wnt signaling pathway is fundamental in embryonic development and is often dysregulated in cancer. Derivatives of quinazoline-2,4(1H,3H)-dione have been reported to inhibit this pathway, thereby suppressing cancer cell proliferation and survival.[1][2]

-

STAT3 and FOXO3a Signaling: In hepatocellular carcinoma, quinazoline-2,4(1H,3H)-dione has been identified as a potential therapeutic agent through its interaction with STAT3 and FOXO3a, two key molecular drivers of this cancer.[2]

Quantitative Data on Quinazoline-2,4(1H,3H)-dione Derivatives

The following table summarizes the reported biological activities of various quinazoline-2,4(1H,3H)-dione derivatives from the literature. This data provides a comparative landscape of the potency and selectivity of different analogs.

| Derivative | Target(s) | Activity | Cell Line/Model | Reference |

| 3-substituted derivatives | c-Met, VEGFR-2 | IC50 range: 0.052–0.084 µM | In vitro kinase assays | [2] |

| Guanidine derivative (Compound 11) | Pro-inflammatory activation | IC50: 15.64 µM | LPS-stimulated murine macrophages | [6] |

| 3-(arylamino) derivatives | MTH1 | Binding Free Energy: -36.75 to -53.66 kcal/mol | In silico MM-GBSA | [8] |

| Fluoroquinolone-like derivatives | Escherichia coli | MIC: 65 mg/mL | Bacterial culture | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments cited in the literature for the evaluation of quinazoline-2,4(1H,3H)-dione derivatives.

In Vitro Tyrosine Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific tyrosine kinase (e.g., c-Met, VEGFR-2).

-

Materials: Recombinant human kinase, substrate peptide, ATP, test compound, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a microplate, add the kinase, substrate, and assay buffer.

-

Add the diluted test compound or vehicle control to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature for a defined period.

-

Stop the reaction and measure the kinase activity using the detection system.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

-

Cell-Based Wnt Signaling Assay

-

Objective: To assess the effect of a compound on the Wnt signaling pathway in a cellular context.

-

Materials: A cancer cell line with a reporter gene for Wnt pathway activity (e.g., TOP/FOP-Flash reporter assay), cell culture medium, test compound, and a luciferase assay system.

-

Procedure:

-

Seed the reporter cell line in a multi-well plate and allow cells to attach.

-

Treat the cells with a serial dilution of the test compound or vehicle control.

-

Incubate for a sufficient period to allow for changes in reporter gene expression (e.g., 24-48 hours).

-

Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

Normalize the TOP-Flash (Wnt-responsive) signal to the FOP-Flash (negative control) signal.

-

Calculate the effect of the compound on Wnt signaling activity relative to the vehicle control.

-

NHE-1 Inhibition Assay

-

Objective: To measure the inhibitory effect of a compound on the Na+/H+ exchanger 1.

-

Materials: Rabbit platelets, BCECF-AM (pH-sensitive fluorescent dye), assay buffer, and a fluorescence plate reader.

-

Procedure:

-

Isolate and prepare rabbit platelets.

-

Load the platelets with the BCECF-AM dye.

-

Induce intracellular acidification.

-

Monitor the recovery of intracellular pH over time in the presence and absence of the test compound using a fluorescence plate reader.

-

The rate of pH recovery is indicative of NHE-1 activity. Calculate the percent inhibition by the test compound.

-

Visualizing the Mechanisms of Action

Diagrams of key signaling pathways and experimental workflows provide a clear visual representation of the complex biological processes involved.

Figure 1: Overview of cellular targets and pathways modulated by quinazoline-2,4(1H,3H)-dione derivatives.

Figure 2: Generalized workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The quinazoline-2,4(1H,3H)-dione scaffold represents a rich source of biologically active molecules with the potential for development into novel therapeutics for a range of diseases. The diverse mechanisms of action, from enzyme inhibition to the modulation of critical signaling pathways, underscore the versatility of this chemical entity.

For the specific compound, this compound, a systematic investigation is warranted. Future research should focus on:

-

Target Identification and Validation: Employing unbiased screening approaches, such as proteomics and chemical genetics, to identify the direct binding partners of the compound.

-

In Vitro and In Vivo Efficacy Studies: Evaluating the compound's activity in relevant disease models to establish a clear pharmacological profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency, selectivity, and pharmacokinetic properties.

By building upon the extensive knowledge base of the quinazoline-2,4(1H,3H)-dione class, the therapeutic potential of this compound can be thoroughly elucidated, paving the way for its potential clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazoline-2,4-dione Core: A Technical Guide to its Discovery, History, and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline-2,4-dione scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry for over a century. Its journey from a 19th-century chemical curiosity to a cornerstone of modern drug discovery is a testament to its versatile and enduring nature. This technical guide provides an in-depth exploration of the discovery and history of quinazoline-2,4-diones, detailing the evolution of their synthesis and the expanding understanding of their vast pharmacological potential.

Early Discovery and the Dawn of Quinazoline Chemistry

The story of quinazoline-2,4-diones is intrinsically linked to the broader history of quinazoline chemistry, which began in the mid-19th century. The first foray into this heterocyclic family was in 1869, when Peter Griess synthesized the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogen with anthranilic acid.[1] This pioneering work laid the groundwork for future explorations of this novel ring system.

The parent quinazoline molecule was first synthesized in 1895 by August Bischler and Lang via the decarboxylation of quinazoline-2-carboxylic acid.[2] A more practical synthesis was later developed by Siegmund Gabriel in 1903, starting from o-nitrobenzylamine.[2]

The specific quinazoline-2,4-dione core, also historically known as benzoylene urea, was first synthesized through methods developed in the late 19th and early 20th centuries. One of the earliest methods involved the fusion of anthranilic acid with urea.[3][4] Another key early synthesis was the reaction of anthranilic acid with potassium cyanate, a method detailed by Bogert and Scatchard in 1919, which provided a reliable route to this important scaffold.[3][4]

dot digraph "Historical Timeline of Key Quinazoline Syntheses" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

griess [label="1869: Griess\nFirst Quinazoline Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; bischler [label="1895: Bischler & Lang\nParent Quinazoline", fillcolor="#FBBC05", fontcolor="#202124"]; gabriel [label="1903: Gabriel\nImproved Quinazoline Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; bogert [label="1919: Bogert & Scatchard\nQuinazoline-2,4-dione (Benzoylene Urea)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

griess -> bischler [label="Foundation"]; bischler -> gabriel [label="Improvement"]; griess -> bogert [label="Derivative Synthesis"]; } caption: "Key milestones in the early synthesis of the quinazoline framework."

Evolution of Synthetic Methodologies

The synthetic routes to quinazoline-2,4-diones have evolved significantly from the early methods. While the fundamental approach of cyclizing anthranilic acid derivatives remains central, modern organic chemistry has introduced a plethora of more efficient, versatile, and environmentally friendly strategies.

Historical Synthetic Protocols

2.1.1. Synthesis of Quinazoline-2,4-dione (Benzoylene Urea) from Anthranilic Acid and Potassium Cyanate (Adapted from Bogert and Scatchard, 1919)

This method represents a classic and historically significant approach to the synthesis of the quinazoline-2,4-dione core.

Experimental Protocol:

-

A mixture of anthranilic acid (0.146 mole) in 700 mL of warm water (35°C) and 11 mL of glacial acetic acid is stirred mechanically and allowed to cool to room temperature.

-

A freshly prepared solution of potassium cyanate (0.185 mole) in 50 mL of water is then added dropwise with stirring over a period of fifteen to twenty minutes.

-

The resulting pasty mixture is stirred for an additional twenty minutes.

-

Flaked sodium hydroxide (5 moles) is added slowly in small portions while maintaining the temperature below 40°C with external cooling.

-

A fine granular precipitate of the hydrated monosodium salt of benzoylene urea forms.

-

After cooling overnight, the precipitated sodium salt is collected by filtration.

-

The salt is dissolved in 1 L of hot water (90–95°C), and the solution is filtered and heated to boiling.

-

The benzoylene urea is precipitated by the addition of dilute sulfuric acid (1:1) with vigorous stirring until the solution is acidic to litmus.

-

The product, which separates as a hydrate, is collected by filtration, washed with water, and dried at 100°C.[3][4]

| Starting Materials | Reagents | Product | Yield | Melting Point | Reference |

| Anthranilic Acid | Potassium Cyanate, Acetic Acid, Sodium Hydroxide, Sulfuric Acid | Quinazoline-2,4(1H,3H)-dione | 82-87% | >350°C | [3][4] |

Modern Synthetic Strategies

Contemporary methods for the synthesis of quinazoline-2,4-diones focus on improving yields, reducing reaction times, and increasing substrate scope. These often involve one-pot procedures and the use of various catalysts.

2.2.1. One-Pot Synthesis from Anthranilic Acid Derivatives and Potassium Cyanate in Water

An eco-efficient, one-pot synthesis has been developed that proceeds at room temperature in water. This method involves the reaction of anthranilic acid derivatives with potassium cyanate to form urea derivatives, which then undergo cyclization with sodium hydroxide. The final product is obtained by acidification with hydrochloric acid.[5]

Experimental Protocol:

-

To a suspension of an anthranilic acid derivative (1.0 mmol) in water (5 mL), a solution of potassium cyanate (1.2 mmol) in water (2 mL) is added.

-

The mixture is stirred at room temperature for 2 hours.

-

A solution of sodium hydroxide (2.0 mmol) in water (2 mL) is added, and the mixture is stirred for another 2 hours.

-

The reaction mixture is acidified with 2 M HCl to a pH of 2-3.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford the quinazoline-2,4(1H,3H)-dione.[5]

| Starting Material Example | Product Example | Yield | Reference |

| Anthranilic acid | Quinazoline-2,4(1H,3H)-dione | 98% | [5] |

| 5-Bromoanthranilic acid | 6-Bromoquinazoline-2,4(1H,3H)-dione | 97% | [5] |

dot digraph "Modern Synthetic Workflow" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Anthranilic Acid\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="One-Pot Reaction\n(e.g., KOCN, NaOH, HCl in Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Quinazoline-2,4-dione\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagents [label="Reactants"]; reagents -> product [label="High Yield"]; } caption: "A generalized workflow for modern one-pot synthesis."

Pharmacological History: From Traditional Medicine to Targeted Therapies

The recognition of the biological significance of the quinazoline scaffold predates its chemical synthesis, with a long history of use in traditional medicine.

Natural Products and Traditional Uses

The quinazoline alkaloid vasicine is a prominent natural product found in the plant Justicia adhatoda (also known as Adhatoda vasica).[6][7] For centuries, this plant has been used in Ayurvedic and Unani systems of medicine to treat respiratory ailments such as coughs, colds, asthma, and bronchitis.[7][8] The leaves of the plant, rich in vasicine, possess expectorant and bronchodilator properties.[8] This historical use provided an early indication of the potent biological activities associated with the quinazoline core.

The Rise of Synthetic Quinazolines in Medicine

The therapeutic potential of synthetic quinazoline derivatives began to be realized in the mid-20th century. A significant breakthrough was the development of prazosin, a quinazoline derivative, as an antihypertensive agent.[9][10] Clinical studies in the 1970s demonstrated its efficacy in lowering blood pressure.[9][11][12] Prazosin and its analogues, such as terazosin and doxazosin, act as α1-adrenergic receptor antagonists.[13]

The Modern Era: Anticancer and Beyond

In recent decades, quinazoline-2,4-dione derivatives have emerged as a highly versatile scaffold in the development of targeted therapies, particularly in oncology. A multitude of derivatives have been synthesized and evaluated for a wide range of biological activities.

Table of Reported Biological Activities of Quinazoline-2,4-dione Derivatives:

| Biological Activity | Therapeutic Area | Reference |

| Anticancer | Oncology | [1][14] |

| Antimicrobial | Infectious Diseases | [1] |

| Antihypertensive | Cardiovascular | [1][15][16][17] |

| Anticonvulsant | Neurology | [1] |

| Anti-inflammatory | Immunology | [1] |

| PARP Inhibition | Oncology | [14] |

| EGFR Inhibition | Oncology | [18][19][20][21] |

The discovery that certain 4-anilinoquinazoline derivatives are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase was a landmark achievement.[18][20] This led to the development of a new class of targeted anticancer drugs, including gefitinib and erlotinib, for the treatment of non-small-cell lung cancer.[20]

Mechanism of Action: EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[22] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division.[18] Quinazoline-based inhibitors are designed to compete with ATP at its binding site in the intracellular tyrosine kinase domain of EGFR, thereby blocking the downstream signaling cascade.[22]

dot digraph "EGFR Signaling Pathway Inhibition" { node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

EGF [label="EGF (Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Quinazoline-2,4-dione\nInhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Block [label="Inhibition of\nPhosphorylation", shape=plaintext, fontcolor="#EA4335"];

EGF -> EGFR; EGFR -> Dimerization; Dimerization -> Downstream; Downstream -> Proliferation; Inhibitor -> Dimerization [arrowhead=tee, color="#EA4335", style=dashed, label="Blocks ATP Binding"]; Dimerization -> Block [style=invis]; } caption: "Inhibition of the EGFR signaling pathway by quinazoline-2,4-dione derivatives."

Conclusion

The journey of quinazoline-2,4-diones from their 19th-century synthesis to their current status as a "privileged scaffold" in drug discovery highlights a remarkable evolution in chemical synthesis and pharmacological understanding. The rich history of this compound class, rooted in both traditional medicine and pioneering organic chemistry, continues to inspire the development of novel therapeutics for a wide range of diseases. The versatility and adaptability of the quinazoline-2,4-dione core ensure its continued relevance in the future of medicinal chemistry.

References

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmaceutical Roots: Justicia Adhatoda | LGC Standards [lgcstandards.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adhatoda vasica| BioCrick [biocrick.com]

- 7. Exploring the pharmacological and chemical aspects of pyrrolo-quinazoline derivatives in Adhatoda vasica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. miduty.in [miduty.in]

- 9. Effects of prazosin in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effectiveness of prazosin as initial antihypertensive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prazosin in hypertension. Part II. Effects of the initial dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prazosin first dose phenomenon during combined treatment with a beta-adrenoceptor blocker in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antihypertensive Screening of New Derivatives of Quinazolines Linked with Isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. benthamscience.com [benthamscience.com]

- 17. Synthesis and antihypertensive activity of some new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 19. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. wisdomlib.org [wisdomlib.org]

- 21. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione: Synthesis, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological applications of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione. This molecule belongs to the quinazolinedione class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.

Chemical Structure and Properties

This compound is a derivative of quinazoline-2,4(1H,3H)-dione with a 2-hydroxyethyl group substituted at the N-3 position. This substitution enhances the molecule's polarity and provides a reactive handle for further chemical modifications.

Chemical Structure:

Molecular Formula: C₁₀H₁₀N₂O₃

Molecular Weight: 206.20 g/mol

The core structure is a bicyclic system composed of a benzene ring fused to a pyrimidine-2,4-dione ring.

Synthesis of this compound

The most common and direct method for the synthesis of N-substituted quinazoline-2,4(1H,3H)-diones is the reaction of isatoic anhydride with a primary amine. For the synthesis of the title compound, 2-aminoethanol (ethanolamine) is used as the primary amine. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the isatoic anhydride, leading to ring-opening, followed by an intramolecular cyclization with the elimination of water and carbon dioxide to form the quinazolinedione ring system.

Below is a generalized experimental workflow for this synthesis.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Representative)

This protocol is a representative procedure based on the synthesis of similar N-substituted quinazolinediones. Optimization may be required.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or glacial acetic acid.

-

Addition of Amine: Add 2-aminoethanol (1.1 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into cold water with stirring.

-

Isolation: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration.

-

Purification: Wash the crude product with water and then a small amount of cold ethanol or diethyl ether to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

-

Drying: Dry the purified product under vacuum to yield this compound as a solid.

Quantitative Data

The following tables summarize the known and expected physicochemical and spectral data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₃ | - |

| Molecular Weight | 206.20 | - |

| Melting Point | 253.5-254 °C | [1] |

| Appearance | White to off-white solid | - |

Table 2: Spectral Data (Predicted)

| Technique | Data |

| ¹H NMR | Predicted chemical shifts (δ) in DMSO-d₆: ~11.5 ppm (s, 1H, N1-H ) ~8.0 ppm (d, 1H, Ar-H ) ~7.6 ppm (t, 1H, Ar-H ) ~7.2 ppm (m, 2H, Ar-H ) ~4.8 ppm (t, 1H, -OH ) ~3.9 ppm (t, 2H, N-CH₂ ) ~3.6 ppm (q, 2H, CH₂ -OH) |

| ¹³C NMR | Predicted chemical shifts (δ) in DMSO-d₆: ~162 ppm (C =O, C4) ~151 ppm (C =O, C2) ~140 ppm (Ar-C ) ~135 ppm (Ar-C ) ~128 ppm (Ar-C ) ~123 ppm (Ar-C ) ~115 ppm (Ar-C ) ~114 ppm (Ar-C ) ~59 ppm (C H₂-OH) ~45 ppm (N-C H₂) |

| Mass Spec (ESI-MS) | Expected m/z: [M+H]⁺ = 207.07 [M+Na]⁺ = 229.05 |

| IR Spectroscopy | Expected characteristic peaks (cm⁻¹): ~3400-3200 (O-H stretch, N-H stretch) ~3100-3000 (Ar C-H stretch) ~1710-1660 (C=O stretch, amide) ~1610, 1470 (Ar C=C stretch) |

Disclaimer: The spectral data in Table 2 is predicted based on the chemical structure and data from analogous compounds, as a peer-reviewed publication with the complete spectral data for this specific molecule was not identified.

Biological Significance and Signaling Pathways

Derivatives of quinazoline-2,4(1H,3H)-dione are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This compound, in particular, is of interest as a scaffold for the development of inhibitors for enzymes involved in DNA repair and cellular signaling, such as Poly(ADP-ribose) polymerase (PARP) and Tankyrase.

Inhibition of PARP and DNA Repair

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of SSBs, which collapse replication forks and generate double-strand breaks (DSBs). The inability to repair these DSBs through HR results in cell death, a concept known as synthetic lethality. Quinazolinedione-based compounds are being investigated as PARP inhibitors.

Caption: Role of PARP in DNA repair and the effect of its inhibition.

Inhibition of Tankyrase and the Wnt/β-catenin Signaling Pathway

Tankyrase (TNKS) is a member of the PARP family that plays a crucial role in the Wnt/β-catenin signaling pathway. This pathway is vital for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Tankyrase promotes the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting Tankyrase, Axin levels are stabilized, leading to the formation of the destruction complex, which then phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. This prevents β-catenin from accumulating in the nucleus and activating target genes associated with proliferation and survival.

Caption: Inhibition of the Wnt/β-catenin pathway via Tankyrase inhibition.

Conclusion

This compound is a synthetically accessible compound with a privileged scaffold for drug discovery. Its potential to serve as a basis for the development of potent PARP and Tankyrase inhibitors makes it a molecule of significant interest for researchers in oncology and drug development. The synthetic route is straightforward, and the functional hydroxyethyl group allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. Further investigation into the specific biological activities and optimization of this scaffold could lead to the development of novel therapeutic agents.

References

A Comprehensive Technical Guide to the Therapeutic Potential of Quinazoline-2,4(1H,3H)-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This technical guide provides an in-depth overview of the therapeutic potential of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is presented with clearly structured data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support researchers and professionals in drug discovery and development.

Anticancer Potential

Quinazoline-2,4(1H,3H)-dione derivatives have emerged as promising candidates in oncology, demonstrating efficacy against various cancer types, including breast, colon, lung, and glioblastoma.[2][3] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair.[3] Inhibiting these enzymes can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA mutations. Several quinazoline-2,4(1H,3H)-dione derivatives have been developed as potent PARP inhibitors.[3][4][5]

A series of novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moiety were designed and synthesized as PARP-1/2 inhibitors.[4][5] Structure-activity relationship (SAR) studies revealed that these compounds exhibit IC50 values against PARP-1 at the nanomolar level and against PARP-2 at the sub-micromolar level.[4] Notably, some compounds displayed strong cytotoxicity in cancer cells both as single agents and in combination with the chemotherapeutic agent temozolomide (TMZ).[4][6] For instance, compound 24 showed a remarkable antitumor effect in a breast cancer xenograft model and a glioblastoma orthotopic model.[6]

Quantitative Data: Anticancer Activity (PARP Inhibition)

| Compound | Target | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Potentiation Effect with TMZ (PF50) | Reference |

| 10 | PARP-1/2 | - | MX-1 | < 3.12 | > 10 | [4] |

| 11 | PARP-1/2 | - | MX-1 | 3.02 | ≈ 10 | [4] |

| 24 | PARP-1 | 0.51 | MDA-MB-436 | - | - | [6] |

| PARP-2 | 23.11 | [6] | ||||

| 32 | PARP-1 | 1.31 | - | - | - | [6] |

| PARP-2 | 15.63 | [6] | ||||

| 12c | PARP-1 | 30.38 | MCF-7 | - | - | [5] |

Quinazoline derivatives are well-known as kinase inhibitors.[3] Specific derivatives of quinazoline-2,4(1H,3H)-dione have been designed as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are crucial for tumor angiogenesis and metastasis.[1][7]

Quantitative Data: Anticancer Activity (Kinase Inhibition)

| Compound | Target | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| 2c | c-Met/VEGFR-2 | 0.052-0.084 | HCT-116 | - | [1][7] |

| 4b | c-Met/VEGFR-2 | 0.052-0.084 | HCT-116 | - | [1][7] |

| 4e | c-Met/VEGFR-2 | 0.052-0.084 | HCT-116 | - | [1][7] |

Quinazoline-2,4(1H,3H)-dione derivatives have also been shown to induce apoptosis and inhibit other critical pathways like the Wnt signaling pathway in cancer cells.[2][3]

Signaling Pathway: PARP Inhibition in Cancer Therapy

Caption: Mechanism of PARP inhibition by quinazoline-2,4(1H,3H)-dione derivatives.

Antimicrobial Potential

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential antibacterial agents, acting as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV.[8][9]

A novel series of these derivatives was synthesized and evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacterial strains.[8][9]

Quantitative Data: Antimicrobial Activity

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) | Standard Drug | Reference |

| 13 | Staphylococcus aureus | 9 | - | Ampicillin, Vancomycin | [8] |

| Escherichia coli | 15 | 65 | Ampicillin, Vancomycin | [8] | |

| 15 | Various strains | Broad spectrum activity | - | Ampicillin, Vancomycin | [8] |

Experimental Workflow: Antimicrobial Activity Screening

Caption: Workflow for the screening of antimicrobial activity.

Anti-inflammatory Potential

Certain derivatives of quinazoline-2,4(1H,3H)-dione have demonstrated anti-inflammatory properties.[10][11] One study focused on novel N1, N3-bis-substituted derivatives bearing guanidine moieties as inhibitors of the Na+/H+ exchanger (NHE-1), which plays a role in the inflammatory response.[10][11]

Compound 4a from this series was found to inhibit nitric oxide (NO) synthesis and IL-6 secretion in murine macrophages and showed protective effects in a mouse model of acute lung injury.[10][11]

Quantitative Data: Anti-inflammatory Activity

| Compound | Target/Assay | Activity | Model | Reference |

| 3a | NHE-1 Inhibition | Most potent in series | Rabbit platelet | [10][11] |

| 4a | NO synthesis & IL-6 secretion | Inhibition | Murine macrophages | [10][11] |

| Acute Lung Injury | Alleviated neutrophil infiltration, edema, and tissue lesions | LPS-induced murine model | [10][11] |

Signaling Pathway: NHE-1 Inhibition in Inflammation

Caption: Inhibition of NHE-1 by quinazoline-2,4(1H,3H)-dione derivatives.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research.

A general synthetic route involves the reaction of an appropriate anthranilic acid with a source of carbonyl groups, such as urea or phosgene, followed by further modifications at the N1 and N3 positions. For example, the synthesis of N1, N3-bis-substituted derivatives can be achieved through the reaction of quinazoline-2,4(1H,3H)-dione with appropriate alkylating agents in the presence of a base.

-

General Procedure: A mixture of the starting quinazoline-2,4(1H,3H)-dione, an alkylating or acylating agent, and a base (e.g., K2CO3, NaH) in a suitable solvent (e.g., DMF, acetonitrile) is stirred at room temperature or heated under reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by pouring into water, and the product is isolated by filtration or extraction, followed by purification using recrystallization or column chromatography.[10]

-

Cell Viability Assay (MTT Assay):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the quinazoline-2,4(1H,3H)-dione derivatives for a specified period (e.g., 48-72 hours).

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

-

-

PARP Inhibition Assay:

-

A colorimetric or fluorometric assay kit is used to measure the activity of purified PARP-1 or PARP-2 enzyme.

-

The enzyme is incubated with a histone-coated plate, biotinylated NAD+, and varying concentrations of the inhibitor.

-

The incorporated biotinylated poly(ADP-ribose) is detected using a streptavidin-HRP conjugate and a colorimetric or fluorometric substrate.

-

The IC50 value is determined by measuring the inhibition of PARP activity at different inhibitor concentrations.

-

-

Agar Well Diffusion Method:

-

A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.

-

Wells are made in the agar using a sterile borer.

-

A specific volume of the test compound solution at a known concentration is added to each well.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The diameter of the zone of inhibition around each well is measured to assess the antimicrobial activity.[8]

-

-

Minimum Inhibitory Concentration (MIC) Determination:

-

A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plate is incubated under suitable conditions.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Conclusion

Quinazoline-2,4(1H,3H)-dione derivatives represent a versatile and promising scaffold in drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The structure-activity relationship studies highlighted in the literature provide a strong foundation for the rational design of new, more potent, and selective therapeutic agents. This guide offers a comprehensive resource for researchers to build upon existing knowledge and accelerate the development of novel drugs based on this privileged heterocyclic system.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 10. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Guanidine Derivatives of Quinazoline-2,4(1 H,3 H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione, with a focus on its synthesis and general characterization methodologies. The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] While extensive research has been conducted on various derivatives of this scaffold, literature specifically detailing the biological activities of this compound is limited. This guide, therefore, concentrates on the synthetic aspects and provides a framework for its experimental evaluation.

Synthesis

The synthesis of 3-substituted quinazoline-2,4(1H,3H)-diones is well-documented, with a common and efficient method being the reaction of isatoic anhydride with a primary amine.[2][3] In the case of this compound, the synthesis involves the reaction of isatoic anhydride with ethanolamine.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol (General Procedure):

A generalized protocol for the synthesis, based on similar reactions for other 3-substituted quinazoline-2,4(1H,3H)-diones, is as follows:

-

Reaction Setup: To a solution of isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol in a round-bottom flask, add ethanolamine (1 to 1.2 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Mechanism of Reaction:

The reaction proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization.

Caption: Proposed mechanism for the formation of this compound.

Characterization

After synthesis and purification, the structure and purity of this compound would be confirmed using standard analytical techniques.

General Experimental Workflow:

Caption: A general workflow for the synthesis, characterization, and potential biological evaluation.

Expected Spectral Data:

While specific data is not available in the literature, one can predict the expected signals in various spectra:

-

¹H NMR: Protons of the ethyl group (a triplet for the CH₂ adjacent to the oxygen and a triplet for the CH₂ adjacent to the nitrogen), protons of the aromatic ring, a broad singlet for the hydroxyl proton, and a singlet for the N-H proton.

-

¹³C NMR: Carbon signals for the two carbonyl groups, the aromatic carbons, and the two carbons of the ethyl group.

-

IR: Characteristic peaks for N-H stretching, O-H stretching, C=O stretching (amide), and aromatic C-H stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity

The quinazoline-2,4(1H,3H)-dione scaffold is present in compounds with a wide range of biological activities, including but not limited to:

However, a review of the current literature did not yield specific studies on the biological activity or mechanism of action of this compound itself. Therefore, no quantitative data (e.g., IC50, Ki) or specific signaling pathways can be reported for this particular compound at this time.

Future Directions

The lack of specific biological data for this compound presents an opportunity for future research. Given the broad bioactivity of the parent scaffold, this compound could be screened against a variety of biological targets. It may also serve as a valuable intermediate for the synthesis of more complex derivatives, such as esters or ethers of the hydroxyl group, to explore structure-activity relationships.

Data Summary

Due to the absence of published studies focusing specifically on this compound, a table of quantitative data cannot be provided. Researchers are encouraged to perform the necessary experiments to characterize this compound fully.

References

- 1. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. KR20130074801A - One-pot synthesis method of quinazoline-2,4-dione derivatives - Google Patents [patents.google.com]

- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Quinazoline-2,4(1H,3H)-diones are a pivotal class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide focuses on the spectroscopic and synthetic characteristics of a specific derivative, 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione. While direct experimental data for this exact compound is not extensively published, this document provides a comprehensive, predictive analysis of its spectroscopic data based on a systematic review of closely related analogues. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, and visualizes key chemical and biological pathways to support further research and development.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound. These predictions are derived from published data for structurally similar 3-substituted quinazoline-2,4(1H,3H)-dione derivatives.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinazoline ring system, as well as signals for the N-substituted hydroxyethyl group. The aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The methylene protons of the hydroxyethyl group are expected to appear as triplets around δ 3.5-4.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Data for Analogous Compounds

| Compound | Ar-H (ppm) | -NCH₂- (ppm) | -CH₂OH (ppm) | -OH (ppm) | NH (ppm) | Solvent |

| This compound (Predicted) | 7.2-8.2 (m, 4H) | ~4.1 (t, 2H) | ~3.7 (t, 2H) | ~4.9 (t, 1H) | ~11.5 (s, 1H) | DMSO-d₆ |

| 3-[2-(4'-Methoxyphenyl)ethyl]-1H,3H-quinazoline-2,4-dione[3] | 6.81-8.13 (m, 8H) | 4.25 (ddd, 2H) | - | - | 9.80 (s, 1H) | CDCl₃ |

| 3-Benzyl-1H,3H-quinazoline-2,4-dione[3] | 7.03-7.92 (m, 9H) | 5.12 (s, 2H) | - | - | 11.15 (s, 1H) | DMSO-d₆ |

| 3-(Phenylamino)quinazoline-2,4(1H,3H)-dione[4] | 7.2-8.0 (m, 9H) | - | - | - | 11.65 (s, 1H), 8.49 (s, 1H) | DMSO-d₆ |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will be characterized by signals for the two carbonyl carbons (C2 and C4) in the quinazoline ring, typically found between δ 150-165 ppm. The aromatic carbons will resonate in the δ 115-145 ppm region. The carbons of the hydroxyethyl substituent are expected at approximately δ 45 ppm (-NCH₂) and δ 60 ppm (-CH₂OH).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Data for Analogous Compounds

| Compound | C=O (ppm) | Ar-C (ppm) | -NCH₂- (ppm) | -CH₂OH (ppm) | Solvent |

| This compound (Predicted) | ~162 (C4), ~151 (C2) | 115-140 | ~45 | ~60 | DMSO-d₆ |

| 3-[2-(4'-Methoxyphenyl)ethyl]-1H,3H-quinazoline-2,4-dione[3] | 161.3, 151.2 | 113.6, 114.6, 123.1, 128.1, 129.6, 130.2, 134.6, 138.1, 159.1 | 42.1 | - | CDCl₃ |

| 3-Benzyl-1H,3H-quinazoline-2,4-dione[3] | 169.9, 155.3 | 118.6, 119.8, 127.1, 131.7, 132.3, 132.7, 139.2, 141.7, 144.1 | 48.3 | - | DMSO-d₆ |

| 1,3-Bis((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)quinazoline-2,4(1H,3H)-dione[1] | 160.60, 149.91 | 114.75, 115.11, 123.95, 128.39, 136.10, 139.44 | 36.19, 38.65 | - | DMSO-d₆ |

Predicted Infrared (IR) Spectral Data

The IR spectrum is a valuable tool for identifying key functional groups. For this compound, the most prominent absorptions are expected to be the N-H stretch, the O-H stretch of the alcohol, and the two carbonyl (C=O) stretches.

Table 3: Predicted IR Absorption Frequencies for this compound and Data for Analogous Compounds

| Compound | O-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Ar C=C Stretch (cm⁻¹) |

| This compound (Predicted) | ~3400 (broad) | ~3200 | ~1710, ~1660 | ~1610, ~1480 |

| 3-(Phenylamino)quinazoline-2,4(1H,3H)-dione[4] | - | 3442, 3277 | 1739, 1668 | Not specified |

| 3-[2-(3-Methoxyphenyl)ethyl]-1H-quinazoline-2,4-dione[3] | - | 2928, 2593 | 1728, 1671 | 1604 |

| 2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenylacetamide | - | 3204, 3136 | 1737, 1636 | Not specified |

Predicted Mass Spectrometry (MS) Data

For this compound (Molecular Formula: C₁₀H₁₀N₂O₃), the calculated molecular weight is 206.20 g/mol . In electrospray ionization (ESI) mass spectrometry, the most likely observed ion would be the protonated molecule [M+H]⁺ at m/z 207.2. Fragmentation may involve the loss of the hydroxyethyl side chain.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthetic route involves the reaction of quinazoline-2,4(1H,3H)-dione with 2-bromoethanol. This method is adapted from general procedures for the N-alkylation of the quinazolinedione scaffold.[5]

Materials:

-

Quinazoline-2,4(1H,3H)-dione

-

2-Bromoethanol

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

To a solution of quinazoline-2,4(1H,3H)-dione (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz spectrometer.

-

The purified compound is to be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts (δ) are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum is to be recorded on an FT-IR spectrometer.

-

The sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

-

Frequencies are to be reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

High-resolution mass spectra (HRMS) are to be obtained using an ESI-TOF mass spectrometer.

-

The sample is to be dissolved in a suitable solvent such as methanol or acetonitrile.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of this compound.

Caption: Plausible synthetic pathway for this compound.

References

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione is a molecule of significant interest in medicinal chemistry, belonging to the broader class of quinazolinedione derivatives. This scaffold is recognized for its versatile pharmacological activities, including but not limited to anticancer, anti-inflammatory, and analgesic properties. The focus of this technical guide is to provide an in-depth overview of the in silico modeling approaches that can be applied to this compound, also known as H-88, to explore its therapeutic potential. While specific in silico studies on this exact molecule are not extensively published, this guide will draw upon methodologies and data from closely related quinazoline-2,4(1H,3H)-dione derivatives that have been subject to computational analysis, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP) and tankyrase, enzymes crucial in DNA repair and Wnt/β-catenin signaling pathways.

Biological Targets and Signaling Pathways

In silico modeling efforts for this compound and its analogs primarily focus on their interaction with key enzymes involved in cellular signaling and DNA repair. Understanding these pathways is fundamental to interpreting the results of computational studies.

PARP and DNA Damage Repair: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for the repair of single-strand DNA breaks. Inhibition of PARP in cancer cells with existing DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality, making PARP inhibitors a promising class of anticancer drugs.[1][2][3][4][5]

Tankyrase and Wnt/β-catenin Signaling: Tankyrases (TNKS) are members of the PARP family that play a crucial role in the Wnt/β-catenin signaling pathway. This pathway is often dysregulated in various cancers. Inhibition of tankyrase can lead to the stabilization of Axin, a key component of the β-catenin destruction complex, thereby suppressing tumor growth.

Below are diagrams illustrating a general workflow for in silico drug discovery and the DNA damage response pathway involving PARP.

In Silico Methodologies and Protocols

The following sections detail the common in silico techniques used to evaluate quinazolinedione derivatives. These protocols are based on published studies of similar compounds and can be adapted for this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in understanding binding modes and affinities.

Experimental Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., PARP-1, PDB ID: 6I8M; Tankyrase-2, PDB ID: 4T4N) from the Protein Data Bank.

-

Remove water molecules, ligands, and co-factors from the crystal structure.

-

Add polar hydrogen atoms and assign appropriate atom types and charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

-

Define the binding site by creating a grid box around the co-crystallized ligand or active site residues.

-

-

Ligand Preparation:

-

Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw.

-

Convert the 2D structure to a 3D structure and perform energy minimization using a force field (e.g., MMFF94) in software like Avogadro or Chem3D.

-

Assign Gasteiger charges and define rotatable bonds.

-

-

Docking Simulation:

-

Perform docking using software such as AutoDock Vina, Glide, or GOLD.

-

Set the number of binding modes to generate and the exhaustiveness of the search.

-

Analyze the resulting docking poses based on their binding energy (kcal/mol) and interactions with active site residues (e.g., hydrogen bonds, hydrophobic interactions).

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions in a biological environment.

Experimental Protocol:

-

System Preparation:

-

Use the best-ranked docking pose of the ligand-protein complex as the starting structure.

-

Solvate the complex in a water box (e.g., TIP3P water model) and add counter-ions to neutralize the system.

-

Use a force field such as AMBER or CHARMM to describe the atomic interactions.

-

-

Simulation:

-

Perform an initial energy minimization of the system to remove steric clashes.

-

Gradually heat the system to a physiological temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

Run the production MD simulation for a sufficient time (e.g., 100 ns) to observe the stability of the complex.

-

-

Analysis:

-

Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze the hydrogen bond network and other interactions between the ligand and the protein over time.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new compounds.

Experimental Protocol:

-

Data Set Preparation:

-

Collect a dataset of quinazolinedione derivatives with their experimentally determined biological activities (e.g., IC50 values).

-

Draw the 2D structures of all compounds and optimize their 3D geometries.

-

-

Descriptor Calculation:

-

Calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) using software like DRAGON or PaDEL-Descriptor.

-

-

Model Building and Validation:

-

Divide the dataset into a training set and a test set.

-

Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build the QSAR model.

-

Validate the model using internal (e.g., leave-one-out cross-validation) and external validation (predicting the activity of the test set compounds).[6][7]

-

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In silico ADMET prediction helps to assess the drug-likeness and potential pharmacokinetic and toxicological properties of a compound early in the drug discovery process.

Experimental Protocol:

-

Input:

-

Provide the 2D or 3D structure of this compound.

-

-

Prediction:

-

Use online tools like SwissADME, pkCSM, or commercial software like DEREK Nexus and ADMET Predictor.

-

Calculate properties such as:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

-

Excretion: Renal clearance.

-

Toxicity: AMES toxicity, hepatotoxicity, cardiotoxicity.

-

-

Evaluate compliance with drug-likeness rules such as Lipinski's Rule of Five.

-

Data Presentation: In Silico Data for Related Quinazolinedione Derivatives

The following tables summarize representative in silico data for quinazoline-2,4(1H,3H)-dione derivatives from various studies. This data is presented to illustrate the type of quantitative information that can be generated for this compound.

Table 1: Molecular Docking and Biological Activity Data for Quinazolinedione Derivatives as PARP Inhibitors

| Compound ID | Target | Docking Score (kcal/mol) | Predicted Binding Affinity (MM-GBSA, kcal/mol) | Experimental IC50 (nM) | Reference |

| Derivative 3d | MTH1 | -7.24 | -53.66 | Not Reported | [8][9] |

| BAY 707 (Reference) | MTH1 | -6.32 | Not Reported | Not Reported | [9] |

| Compound 11a | PARP-1 | Not Reported | Not Reported | 467 | [10] |

| Compound 11a | PARP-2 | Not Reported | Not Reported | 11.5 | [10] |

| Compound 10 | PARP-1 | Not Reported | Not Reported | <10 | [4][5] |

| Compound 11 | PARP-1 | Not Reported | Not Reported | <10 | [4][5] |

Table 2: Predicted ADMET Properties for Representative Quinazolinedione Derivatives

| Property | Derivative 3d[8] | BAY 707[8] | General Quinazolinone Derivatives[11] |

| Human Intestinal Absorption | High | High | Good |

| Blood-Brain Barrier Penetration | Yes | Yes | Variable |

| CYP2D6 Inhibitor | No | No | Generally No |

| AMES Toxicity | Non-mutagenic | Non-mutagenic | Generally Non-mutagenic |

| Hepatotoxicity | No | Yes | Variable |

| Lipinski's Rule of Five | Compliant | Compliant | Generally Compliant |

Conclusion

In silico modeling provides a powerful and resource-efficient approach to investigate the therapeutic potential of this compound. By employing techniques such as molecular docking, molecular dynamics simulations, QSAR, and ADMET prediction, researchers can gain valuable insights into its mechanism of action, binding affinity to biological targets like PARP and tankyrase, and its drug-likeness properties. While specific computational data for this exact molecule is limited in the public domain, the methodologies and findings from studies on structurally related quinazolinedione derivatives offer a robust framework for its evaluation. The integration of these computational methods can significantly accelerate the drug discovery and development process for this promising compound.

References

- 1. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors | PLOS One [journals.plos.org]

- 10. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. f1000research-files.f1000.com [f1000research-files.f1000.com]

Methodological & Application

Synthesis Protocol for 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione, a derivative of the versatile quinazoline-2,4(1H,3H)-dione scaffold. This class of compounds is of significant interest in medicinal chemistry due to its wide range of pharmacological activities.

Introduction

Quinazoline-2,4(1H,3H)-dione and its derivatives are recognized as "privileged structures" in drug discovery, exhibiting a broad spectrum of biological effects, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The synthesis of N-substituted derivatives, such as the target compound, is a key strategy for modulating these activities and developing novel therapeutic agents. The protocol described herein focuses on the N-alkylation of the parent quinazoline-2,4(1H,3H)-dione, a common and effective method for introducing functionalized side chains at the N3 position.

Synthesis Scheme

The synthesis of this compound is achieved through the N-alkylation of quinazoline-2,4(1H,3H)-dione with 2-bromoethanol in the presence of a suitable base and solvent.

Reaction:

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role |

| Quinazoline-2,4(1H,3H)-dione | C₈H₆N₂O₂ | 162.15 | Starting Material |

| 2-Bromoethanol | C₂H₅BrO | 124.97 | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Brine | NaCl(aq) | - | Washing Solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent |

Table 2: Typical Reaction Parameters and Expected Results

| Parameter | Value |

| Molar Ratio (Quinazolinedione:2-Bromoethanol:K₂CO₃) | 1 : 1.2 : 2 |

| Reaction Temperature | Room Temperature to 80 °C |

| Reaction Time | 12-24 hours |

| Expected Yield | 70-90% |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.20 |

Experimental Protocol

1. Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stirrer, add quinazoline-2,4(1H,3H)-dione (1.0 eq).

-

Add anhydrous potassium carbonate (2.0 eq).

-